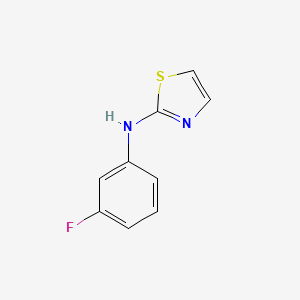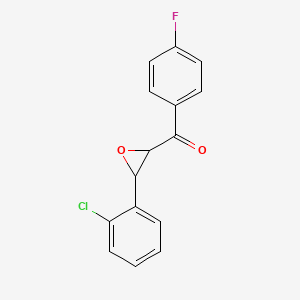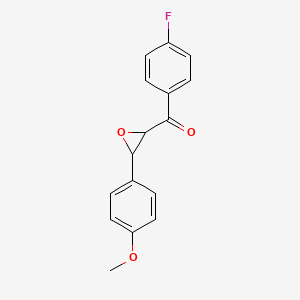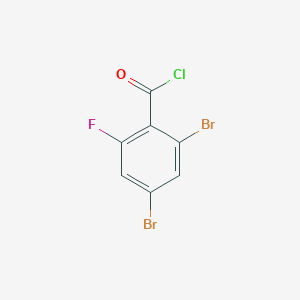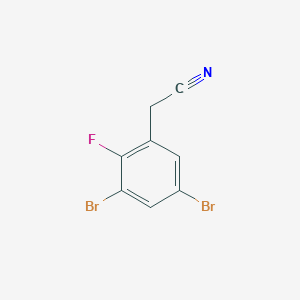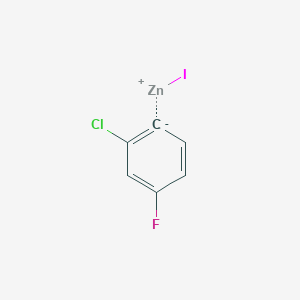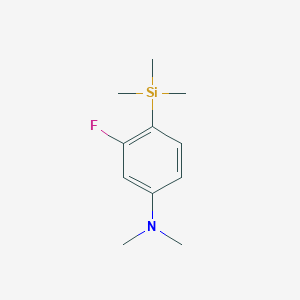
3-fluoro-N,N-dimethyl-4-(trimethylsilyl)aniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a similar compound, N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline, is given by the formula CHNSi . The molecular weight is 217.382 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline, include a molecular weight of 207.32, and it is a solid at room temperature .Mecanismo De Acción
The mechanism of action of 3-fluoro-N,N-dimethyl-4-(trimethylsilyl)aniline is not fully understood. However, it is believed that the compound acts as a nucleophile in various organic reactions. It can also act as a ligand in the formation of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that the compound is not toxic to cells and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-fluoro-N,N-dimethyl-4-(trimethylsilyl)aniline in lab experiments is its high reactivity. The compound can be used as a reagent in various organic reactions, and it can also act as a ligand in the formation of metal complexes. However, one of the limitations of using the compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-N,N-dimethyl-4-(trimethylsilyl)aniline. One of the directions is to study its mechanism of action in more detail. Another direction is to explore its potential applications in the synthesis of new organic compounds. Additionally, the compound can be used as a starting material for the synthesis of various natural products. Finally, there is a need to develop more cost-effective methods for the synthesis of the compound.
Conclusion
In conclusion, this compound is a highly important chemical compound that has been used in various scientific research applications. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound. Overall, this compound has the potential to play an important role in the field of organic synthesis and natural product synthesis.
Aplicaciones Científicas De Investigación
3-fluoro-N,N-dimethyl-4-(trimethylsilyl)aniline has been used in various scientific research applications. One of the most important applications is in the field of organic synthesis. The compound has been used as a reagent in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of various natural products.
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-N,N-dimethyl-4-trimethylsilylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNSi/c1-13(2)9-6-7-11(10(12)8-9)14(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGIZVNUJYQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[Si](C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



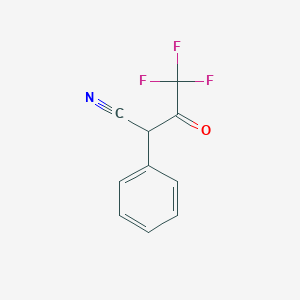
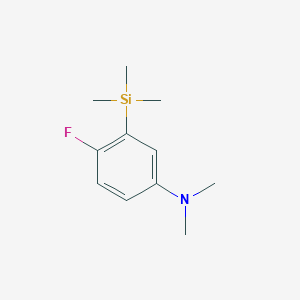

![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)
